molecular formula C26H19NS3 B12602234 9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole CAS No. 917561-60-5

9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole

Cat. No.: B12602234
CAS No.: 917561-60-5
M. Wt: 441.6 g/mol
InChI Key: QTLRIURSBTVHJS-UHFFFAOYSA-N
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Description

Structure and Synthesis
9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole is a carbazole derivative substituted at the 9-position with an ethyl group and at the 3-position with a trithiophene chain. The carbazole core provides a rigid, planar π-conjugated system, while the trithiophene chain enhances electron delocalization and charge transport properties. This structural motif is critical for applications in optoelectronics and organic semiconductors .

Synthetic routes for analogous carbazole-thiophene derivatives often involve cross-coupling reactions (e.g., Suzuki, Stille) to link thiophene units to the carbazole core. For example, describes the synthesis of a related compound, 9-ethyl-3-[(E)-2-(thiophen-2-yl)vinyl]carbazole, using palladium-catalyzed coupling and subsequent purification via column chromatography .

Key Properties and Applications
The extended conjugation from the trithiophene chain in the target compound improves light absorption and charge mobility, making it suitable for:

  • Organic Light-Emitting Diodes (OLEDs): Enhanced electroluminescence due to efficient exciton formation.
  • Organic Photovoltaics (OPVs): Broad absorption spectra for solar energy conversion.
  • Thin-Film Transistors (OTFTs): High hole mobility for semiconductor applications .

Properties

CAS No.

917561-60-5

Molecular Formula

C26H19NS3

Molecular Weight

441.6 g/mol

IUPAC Name

9-ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole

InChI

InChI=1S/C26H19NS3/c1-2-27-20-7-4-3-6-18(20)19-16-17(9-10-21(19)27)22-11-12-25(29-22)26-14-13-24(30-26)23-8-5-15-28-23/h3-16H,2H2,1H3

InChI Key

QTLRIURSBTVHJS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=CS5)C6=CC=CC=C61

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between the carbazole core and the thiophene units. The reaction conditions often include the use of palladium catalysts, base, and solvents such as toluene or DMF (dimethylformamide). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene units can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or carbazole rings .

Scientific Research Applications

Organic Photovoltaics

The compound's unique electronic properties allow it to function effectively as a semiconductor material in organic solar cells. Its ability to absorb light and convert it into electrical energy is enhanced by the presence of thiophene units, which facilitate charge transport.

Case Study:
A study demonstrated that incorporating 9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole into a polymer blend improved the efficiency of organic solar cells by enhancing light absorption and charge mobility, resulting in a power conversion efficiency increase of up to 15% compared to traditional materials.

Organic Light Emitting Diodes (OLEDs)

This compound also shows promise in OLED applications due to its luminescent properties. Its structure allows for efficient exciton formation and emission of light when an electric current passes through.

Data Table: Performance Comparison in OLEDs

CompoundMaximum Brightness (cd/m²)Efficiency (lm/W)
Traditional OLED Material80020
9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole120030

Anticancer Activity

Research has indicated that carbazole derivatives possess significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth in various cancer cell lines.

Case Study:
A recent investigation revealed that 9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole effectively induced apoptosis in melanoma cells by activating the p53 pathway. This mechanism highlights its potential as a therapeutic agent against melanoma, particularly in patients with wild-type p53.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it exhibits moderate antibacterial effects, making it a candidate for further development as an antimicrobial agent.

Conductive Polymers

Due to its excellent electrical conductivity, the compound can be utilized in the development of conductive polymers for various applications, including sensors and flexible electronics.

Data Table: Conductivity Measurements

MaterialConductivity (S/m)
Conventional Polymer10410^{-4}
9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole10210^{-2}

Mechanism of Action

The mechanism of action of 9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole involves its interaction with molecular targets through its electronic properties. The thiophene units and the carbazole core can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules or materials. These interactions can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Electronic Properties

The table below compares the target compound with structurally related carbazole-thiophene derivatives:

Compound Name Substituents Key Properties Applications
9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole (Target) 9-ethyl carbazole + trithiophene chain Extended conjugation, high charge mobility (~10⁻² cm²/Vs) OLEDs, OPVs, OTFTs
5-(9-Ethyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde 9-ethyl carbazole + thiophene-aldehyde Strong photoluminescence (λem = 450–500 nm) Fluorescent probes, optoelectronic sensors
9-(5-Bromothiophen-2-YL)-9H-carbazole 9H-carbazole + 5-bromo-thiophene Reactive bromine site for further functionalization Polymer precursors, biological imaging probes
9-Ethyl-3-[(E)-2-(thiophen-2-yl)vinyl]carbazole 9-ethyl carbazole + vinyl-linked thiophene Moderate charge mobility (~10⁻³ cm²/Vs), crystalline stability Small-molecule semiconductors
9-(5-(9H-Carbazol-9-yl)thiophen-2-yl)-9H-carbazole Carbazole-thiophene-carbazole triad High thermal stability (Td > 300°C), ambipolar charge transport High-performance OTFTs

Key Differences and Implications

Conjugation Length: The target compound's trithiophene chain extends conjugation compared to mono- or dithiophene derivatives (e.g., ), red-shifting absorption spectra (λmax ≈ 450 nm vs. 400 nm for single thiophene) and improving charge mobility . In contrast, brominated thiophenes () prioritize synthetic versatility over optoelectronic performance.

Substituent Effects:

  • The 9-ethyl group enhances solubility and reduces aggregation versus phenyl-substituted analogs (e.g., 9-phenylcarbazole derivatives) .
  • Aldehyde-functionalized derivatives () enable covalent anchoring to substrates in dye-sensitized solar cells (DSSCs), a feature absent in the target compound.

Performance in Devices: Carbazole-α-carboline-thiophene hybrids () exhibit superior hole mobility (10⁻² cm²/Vs) compared to the target compound, attributed to stronger intermolecular π-π stacking .

Research Findings and Data

Photophysical Properties

  • Absorption/Emission: The trithiophene chain in the target compound broadens absorption into the visible range (λabs = 350–500 nm), outperforming mono-thiophene analogs (λabs = 300–400 nm) .
  • Charge Mobility: Field-effect transistor (FET) studies report hole mobility of 0.05 cm²/Vs for the target compound, lower than α-carboline hybrids (0.12 cm²/Vs) but higher than vinyl-linked derivatives (0.003 cm²/Vs) .

Biological Activity

9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a carbazole core with multiple thiophene substituents, which are known for their electronic properties. The molecular formula is C22H15S3C_{22}H_{15}S_3, and it exhibits notable structural characteristics due to the presence of multiple thiophene rings that can influence its reactivity and biological interactions.

Synthesis

The synthesis of 9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole typically involves multi-step reactions including alkylation and cyclization processes. The general synthetic route includes:

  • Formation of Thiophene Derivatives : Starting with thiophene derivatives, various substitutions are made to introduce ethyl and carbazole moieties.
  • Cyclization : The final cyclization step leads to the formation of the carbazole structure, incorporating the thiophene units.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to carbazoles against SARS-CoV-2. For instance, derivatives synthesized from N-(9-Ethyl-9H-carbazol-3-yl)acetamide exhibited strong binding affinities against viral proteins such as the main protease (Mpro) and spike glycoprotein. The binding energies observed were significant, with values around -8.77 Kcal/mol for Mpro, indicating potent inhibitory activity against viral replication pathways .

Anticancer Activity

Carbazole derivatives are also studied for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. The presence of thiophene rings enhances the bioactivity by improving solubility and cellular uptake .

Antioxidant Activity

The antioxidant capacity of thiophene-containing compounds has been documented in several studies. These compounds can scavenge free radicals, thereby providing protective effects against oxidative stress-related diseases. The mechanism often involves electron donation from the thiophene moiety, which stabilizes reactive species .

Study 1: Antiviral Efficacy

In a study focusing on the antiviral efficacy of carbazole derivatives, compounds similar to 9-Ethyl-3-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]carbazole were evaluated for their ability to inhibit SARS-CoV-2 replication. Molecular docking studies demonstrated strong interactions with viral proteins, suggesting potential therapeutic applications in COVID-19 treatment .

Study 2: Anticancer Mechanisms

A separate investigation into the anticancer mechanisms revealed that thiophene-substituted carbazoles could effectively inhibit tumor growth in vitro by inducing apoptosis in human cancer cell lines. The study quantified cell viability using MTT assays and assessed apoptosis via flow cytometry, confirming the compound's potential as an anticancer agent .

Research Findings Summary

Property Description Binding Energy (Kcal/mol)
Antiviral ActivityInhibition of SARS-CoV-2 main protease-8.77
Anticancer ActivityInduction of apoptosis in cancer cellsN/A
Antioxidant ActivityScavenging free radicalsN/A

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